1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine
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Overview
Description
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is an organic compound characterized by a pyrazole ring substituted with a tert-butylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.
Introduction of the Methyl Group: The methyl group can be added through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The tert-butylphenyl group may enhance its binding affinity to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-4-yl]methanamine
- 1-[1-(4-tert-butylphenyl)-5-ethyl-1H-pyrazol-4-yl]methanamine
- 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-3-yl]methanamine
Uniqueness
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. The presence of the tert-butylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1368759-11-8 |
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Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
[1-(4-tert-butylphenyl)-5-methylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C15H21N3/c1-11-12(9-16)10-17-18(11)14-7-5-13(6-8-14)15(2,3)4/h5-8,10H,9,16H2,1-4H3 |
InChI Key |
ZMRXJFFTTKABKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(C)(C)C)CN |
Purity |
95 |
Origin of Product |
United States |
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